

An In-depth Technical Guide to the Discovery and Origin of CIL56

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CIL56, also known as Caspase-Independent Lethal 56, is a small molecule that has emerged as a significant tool in the study of non-apoptotic cell death, particularly ferroptosis. Its discovery stemmed from a broad phenotypic screen for compounds capable of inducing cell death without the activation of caspases, the key mediators of apoptosis. This technical guide provides a comprehensive overview of the discovery, origin, and multifaceted mechanism of action of **CIL56**, incorporating detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways involved.

Discovery and Origin

CIL56 was identified in a large-scale chemical screen of 3,169 uncharacterized lethal compounds designed to uncover novel mechanisms of regulated, non-apoptotic cell death. From this initial pool, 451 compounds were found to be lethal to HT-1080 fibrosarcoma cells without activating caspases. A subsequent "modulatory profiling" screen was performed on 56 of these caspase-independent lethal (CIL) compounds. This involved co-treating cells with the CIL compounds and a panel of known cell death modulators to classify their mechanism of action. CIL56 was one of ten compounds identified as inducing a form of regulated cell death that could be modulated by specific inhibitors.



Further investigation revealed that **CIL56** induces a dual mechanism of cell death. At lower concentrations, it acts as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS). However, at higher concentrations, **CIL56** triggers a distinct, non-suppressible necrotic cell death pathway. This dual activity led to the development of a more specific ferroptosis inducer, FIN56, through lead optimization of the **CIL56** scaffold.

Chemical Structure

Compound	Chemical Formula	Molar Mass	CAS Number
CIL56 (CA3)	C23H27N3O5S2	489.61 g/mol	300802-28-2
FIN56	C25H31N3O5S2	517.66 g/mol	1083162-61-1

Core Mechanisms of Action

The biological activity of **CIL56** is complex, involving the modulation of multiple cellular pathways. The primary mechanisms that have been elucidated are its roles in inducing ferroptosis through lipid metabolism dysregulation, its function as a YAP1 inhibitor, and its interaction with a novel protein acyltransferase complex.

Induction of Ferroptosis via Lipid Metabolism Dysregulation

A key breakthrough in understanding **CIL56**'s mechanism of action came from a genome-wide haploid genetic screen in human KBM7 cells. This unbiased approach identified genes whose inactivation conferred resistance to **CIL56**-induced cell death. The screen revealed a critical role for the enzyme Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis.

Subsequent metabolomic analysis of **CIL56**-treated HT-1080 cells confirmed a significant, ACC1-dependent accumulation of long-chain saturated and monounsaturated fatty acids. This disruption of lipid homeostasis is a key driver of the lipid peroxidation that characterizes ferroptosis.

Haploid Genetic Screen:



- Cell Culture: Near-haploid human KBM7 cells were used.
- Mutagenesis: A gene-trap retrovirus was used to generate a library of cells with random gene disruptions.
- Screening: The mutagenized cell library was exposed to a lethal concentration of CIL56.
- Selection and Identification: Cells that survived the CIL56 treatment were isolated, and the disrupted genes were identified by sequencing the genomic DNA flanking the retroviral insertion sites.

Metabolomic Analysis:

- Sample Preparation: HT-1080 cells were treated with CIL56, and metabolites were extracted using a methanol-based protocol.
- LC-MS Analysis: The extracted metabolites were analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in the cellular metabolome.
- Data Analysis: The resulting data was analyzed to identify metabolites that were significantly altered in response to CIL56 treatment.

Metabolite Class	Fold Change (CIL56 vs. Control)	
Long-Chain Saturated Fatty Acids	†††	
Monounsaturated Fatty Acids	††	
Polyunsaturated Fatty Acids	†	

Note: The table provides a qualitative summary of the significant increase in fatty acid species upon **CIL56** treatment as detailed in the source literature.

Inhibition of YAP1/TEAD Transcriptional Activity

In the context of esophageal adenocarcinoma, **CIL56**, referred to as CA3 in this study, was identified as a potent inhibitor of the Hippo signaling pathway effector, Yes-associated protein 1 (YAP1). YAP1 is a transcriptional co-activator that, upon nuclear translocation, binds to TEAD



family transcription factors to drive the expression of genes involved in cell proliferation and survival. **CIL56** was shown to inhibit the transcriptional activity of the YAP1-TEAD complex, leading to reduced proliferation and increased apoptosis in cancer cells with high YAP1 expression.[1][2][3][4][5]

- Cell Transfection: Cells were co-transfected with a luciferase reporter plasmid containing TEAD-responsive elements and a YAP1 expression vector.
- Compound Treatment: Transfected cells were treated with varying concentrations of CIL56 (CA3).
- Luciferase Assay: After incubation, cell lysates were collected, and luciferase activity was measured as a readout of YAP1-TEAD transcriptional activity.

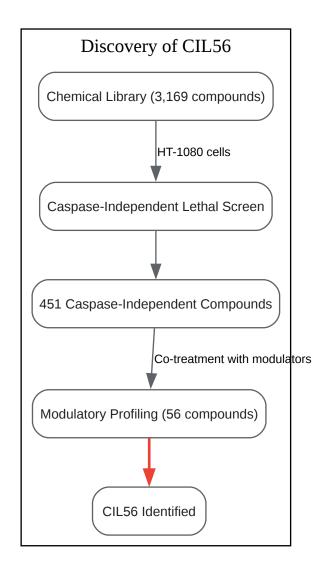
Interaction with the ZDHHC5-GOLGA7 Protein Acyltransferase Complex

Further genetic screening identified a novel player in **CIL56**-induced cell death: a protein acyltransferase complex composed of ZDHHC5 and GOLGA7.[6][7] Protein S-acylation (palmitoylation) is a reversible lipid modification that regulates protein trafficking and function. The ZDHHC5-GOLGA7 complex is localized to the Golgi apparatus and plasma membrane. **CIL56** treatment was found to induce a "ballooning" of the Golgi, suggesting a disruption of protein trafficking. The lethality of **CIL56** is dependent on the catalytic activity of this complex, pointing to a novel mechanism of cell death regulated by protein palmitoylation.

- Cell Lysis: Cells expressing tagged versions of ZDHHC5 and GOLGA7 were lysed.
- Immunoprecipitation: An antibody targeting one of the tagged proteins was used to pull down the protein and any interacting partners.
- Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE and immunoblotted with an antibody against the other tagged protein to confirm the interaction.

Signaling Pathway and Experimental Workflow Diagrams

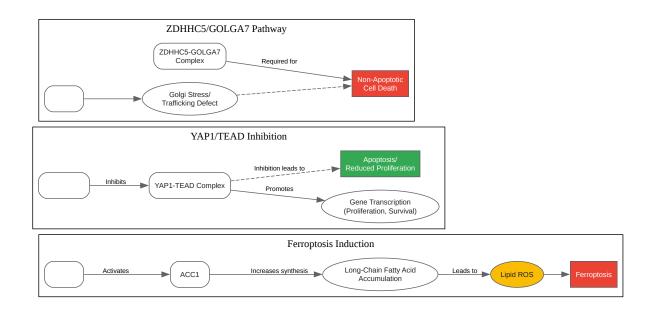




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Discovery workflow of CIL56.





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